3-(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)propanehydrazide
Description
Properties
IUPAC Name |
3-(4-oxopyrazolo[1,5-a]pyrazin-5-yl)propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2/c10-12-8(15)2-4-13-5-6-14-7(9(13)16)1-3-11-14/h1,3,5-6H,2,4,10H2,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMSRSICJVRUQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C(=O)N1CCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)propanehydrazide involves the reaction of pyrazolo[1,5-a]pyrazine derivatives with hydrazine derivatives under controlled conditions . One common method includes the regioselective iodination of pyrazolo[1,5-a]pyrazin-4(5H)-ones followed by carbonylation catalyzed with Pd(dppf)Cl2 under pressure in a methanol solution . This yields methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates, which are then transformed into the corresponding carboxylic acids by alkaline hydrolysis .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)propanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic reagents like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)propanehydrazide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly as a CDK2 inhibitor.
Mechanism of Action
The mechanism of action of 3-(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)propanehydrazide involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 . This inhibition disrupts the cell cycle, leading to the selective targeting of tumor cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
The pyrazolo[1,5-a]pyrazine core differentiates this compound from other pyrazolo-fused systems:
- Pyrazolo[1,5-a]pyrimidines: These feature a pyrimidine ring instead of pyrazine, altering electronic properties and binding affinities. For example, 2-amino-3-[(E)-(4-hydroxyphenyl)diazenyl]-5-(4-nitrophenyl)-dihydropyrazolo[1,5-a]pyrimidin-7-one (C₁₈H₁₅N₇O₄) exhibits antioxidant activity due to its electron-withdrawing nitro group and hydrogen-bonding diazenyl substituent .
- Pyrazolo[1,5-a]indoles : Derivatives like 15 (saturated D-ring) are synthesized via hydrogenation of 4-oxopyrazolo[1,5-a]indole precursors, highlighting the reducibility of keto groups in such frameworks .
Substituent Effects
- Propanehydrazide vs.
- Aryl vs. Alkyl Substituents : Pyrazolo[1,5-a]pyrimidines with aryl groups (e.g., 4-nitrophenyl) show higher bioactivity than alkyl-substituted analogs, as seen in cholinesterase inhibition studies .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
3-(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)propanehydrazide is an organic compound that has garnered attention in the scientific community for its potential therapeutic applications, particularly in cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C10H11N5O2
- IUPAC Name : this compound
- CAS Number : 1564815-44-6
The primary biological target of this compound is Cyclin-Dependent Kinase 2 (CDK2) .
Mode of Action
- The compound inhibits CDK2 activity, which is crucial for regulating the cell cycle, particularly the transition from the G1 phase to the S phase. This inhibition leads to significant suppression of cell growth in various cancer cell lines .
Inhibition Studies
Research indicates that similar compounds have demonstrated cytotoxic effects against several cancer cell lines. While specific data for this compound are still emerging, preliminary studies suggest it may exhibit similar properties .
Cellular Effects
The compound's interaction with CDK2 suggests a potential for inducing apoptosis in cancer cells. This is supported by findings from related pyrazolo derivatives that have shown promising anticancer activities .
Comparative Analysis of Biological Activity
Study on Anticancer Activity
A study evaluated the anticancer properties of several pyrazolo derivatives against human cancer cell lines such as MCF-7 (breast adenocarcinoma) and K562 (chronic myelogenous leukemia). While none of the tested compounds showed significant cytotoxicity within the concentration range assessed, the structural similarities with this compound suggest potential avenues for further investigation .
Lipophilicity and Pharmacokinetics
The lipophilicity of compounds similar to this compound has been measured using reversed-phase high-performance liquid chromatography (RP HPLC). Understanding these properties is essential for predicting bioavailability and therapeutic efficacy .
Q & A
What are the recommended multi-step synthetic routes for 3-(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)propanehydrazide, and how can reaction conditions be optimized for high yield and purity?
Answer:
The synthesis typically involves cyclocondensation of hydrazine derivatives with carbonyl-containing precursors to form the pyrazolo[1,5-a]pyrazine core, followed by functionalization at position 5 with a propanehydrazide moiety. Key steps include:
- Cyclization : Use of aminopyrazole intermediates reacted with α,β-unsaturated ketones under reflux conditions (e.g., ethanol or acetonitrile at 80–100°C) to form the fused pyrazolo[1,5-a]pyrazine ring .
- Hydrazide Introduction : Coupling the pyrazolo[1,5-a]pyrazine intermediate with propanehydrazide via nucleophilic substitution or amidation, often requiring anhydrous conditions and catalysts like EDCI/HOBt .
- Optimization : Critical parameters include solvent polarity (e.g., DMF for polar intermediates), temperature control (±5°C tolerance), and purification via column chromatography (silica gel, hexane/EtOAc gradients) to achieve >95% purity .
How should researchers employ spectroscopic techniques to confirm the structural integrity and purity of this compound?
Answer:
A combination of advanced spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy : 1H and 13C NMR in deuterated DMSO or CDCl3 to verify the pyrazolo[1,5-a]pyrazine core (e.g., characteristic singlet for the C4-oxo group at δ 160–165 ppm in 13C NMR) and hydrazide protons (NH-NH2 resonance at δ 8.5–9.5 ppm) .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) with ESI-MS detection to confirm molecular ion peaks (e.g., [M+H]+ at m/z 276.08) and quantify purity (>98%) .
- Elemental Analysis : Match experimental C, H, N percentages with theoretical values (e.g., C: 52.1%, H: 4.5%, N: 29.8%) to validate stoichiometry .
What strategies exist for resolving contradictions in biological activity data across different in vitro models for pyrazolo[1,5-a]pyrazine derivatives?
Answer:
Discrepancies often arise from variations in substituent effects, assay conditions, or cellular contexts. Methodological approaches include:
- Orthogonal Assays : Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., apoptosis via flow cytometry) to rule out model-specific artifacts .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., substituting the hydrazide group with methyl or aryl variants) to isolate structural determinants of activity .
- Dose-Response Curves : Use IC50/EC50 values across multiple cell lines (e.g., cancer vs. normal cells) to assess selectivity and potency thresholds .
What experimental approaches are effective for studying the compound's mechanism of action, particularly its interaction with enzymatic targets?
Answer:
- Enzymatic Inhibition Assays : Measure competitive/non-competitive inhibition using fluorogenic substrates (e.g., ATP analogs for kinase targets) and Lineweaver-Burk plots to determine inhibition constants (Ki) .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) between the compound and purified target proteins (e.g., PARP-1 or HDACs) in real-time .
- Molecular Dynamics Simulations : Model ligand-protein interactions (e.g., docking into the active site of COX-2) to predict binding modes and guide mutagenesis studies .
How can computational methods guide the rational design of analogs with improved pharmacological properties?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen virtual libraries for analogs with enhanced binding to targets (e.g., higher Glide scores for kinase inhibitors) .
- QSAR Modeling : Train models on datasets of pyrazolo[1,5-a]pyrazine derivatives to predict logP, solubility, and toxicity (e.g., random forest algorithms with Mordred descriptors) .
- ADMET Prediction : Employ SwissADME or ADMETLab 2.0 to optimize pharmacokinetic profiles (e.g., reducing CYP3A4 inhibition risk by modifying substituents) .
What are the critical considerations when designing comparative studies between this hydrazide derivative and related pyrazolo[1,5-a]pyrazine compounds?
Answer:
- Structural Controls : Include analogs with variations at the hydrazide group (e.g., 3-(4-oxo)-propanamide vs. hydrazide) to isolate functional group contributions .
- Biological Replicates : Use ≥3 independent experiments with standardized cell lines (e.g., HEK293 vs. HeLa) to ensure reproducibility .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare IC50 values and assess significance (p < 0.05) .
How can researchers address challenges in scaling up the synthesis while maintaining reproducibility?
Answer:
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progression and intermediate purity in real-time .
- Design of Experiments (DoE) : Use factorial designs to optimize solvent volume, catalyst loading, and temperature for consistent yields (>80%) .
- Quality Control : Establish acceptance criteria for intermediates (e.g., HPLC purity ≥95%, residual solvent limits per ICH guidelines) .
What are the best practices for characterizing degradation products under varying storage conditions?
Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks, then analyze via LC-MS to identify major degradation pathways (e.g., hydrolysis of the hydrazide group) .
- Stability-Indicating Methods : Develop HPLC methods with baseline separation of degradation peaks (resolution >2.0) and validate per ICH Q2(R1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
